
Fmoc-3-aminobenzene-1,2-dicarboxylic acid
Descripción general
Descripción
Fmoc-3-aminobenzene-1,2-dicarboxylic acid is a biochemical used in proteomics research . It has a molecular formula of C23H17NO6 and a molecular weight of 403.4 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H17NO6 . Unfortunately, the search results do not provide a detailed molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 403.4 . The search results do not provide additional physical or chemical properties.Mecanismo De Acción
Fmoc-3-aminobenzene-1,2-dicarboxylic acid works by acting as a protecting group in peptide synthesis, preventing the reaction of the carboxylic acid with other reagents. Additionally, this compound can act as a catalyst in the synthesis of peptide and protein-based materials, allowing the reaction of the carboxylic acid with other reagents to occur more quickly.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical or physiological effects. However, it has been used in the synthesis of peptide-based drugs, and it is possible that it may have some effect on the body when used in this way. Additionally, this compound has been used to study the structure and function of proteins, and it is possible that it may have some effect on the body when used in this way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-3-aminobenzene-1,2-dicarboxylic acid has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used for a variety of purposes, including as a protecting group in peptide synthesis and as a catalyst in the synthesis of peptide and protein-based materials. Additionally, it is relatively inexpensive and easy to obtain. However, this compound also has some limitations. For example, it is not very stable and can react with other reagents, which can lead to the formation of unwanted byproducts. Additionally, this compound is not very soluble in water, which can limit its use in certain types of experiments.
Direcciones Futuras
The potential future directions of Fmoc-3-aminobenzene-1,2-dicarboxylic acid include its use in the synthesis of peptide-based drugs, its use as a catalyst in the synthesis of peptide and protein-based materials, its use in the synthesis of peptide-based nanomaterials, and its use to study the effects of protein folding. Additionally, this compound could be used to study the biochemical and physiological effects of peptides and proteins, as well as to study the structure and function of proteins. Finally, this compound could be used to develop new methods for the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Fmoc-3-aminobenzene-1,2-dicarboxylic acid has been used in a variety of scientific research applications, including in the synthesis of peptides and proteins, as a protecting group in peptide synthesis, and as a catalyst in the synthesis of peptide and protein-based materials. It has also been used in the synthesis of peptide-based drugs, and has been used to study the structure and function of proteins. Additionally, this compound has been used in the synthesis of peptide-based nanomaterials, and has been used to study the effects of protein folding.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(26)17-10-5-11-19(20(17)22(27)28)24-23(29)30-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,29)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPRGMRALLFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





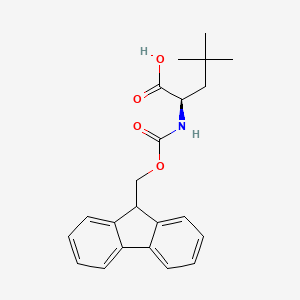

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)


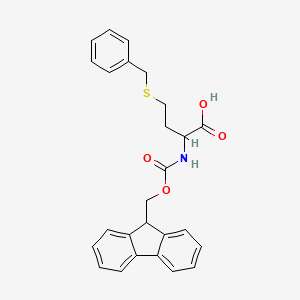
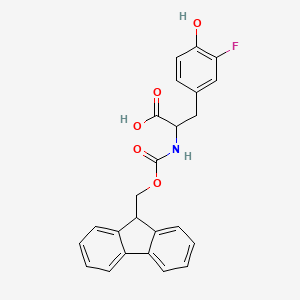
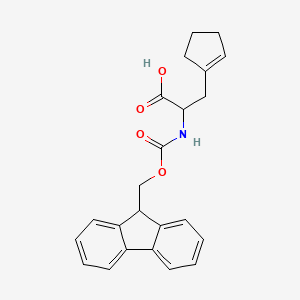
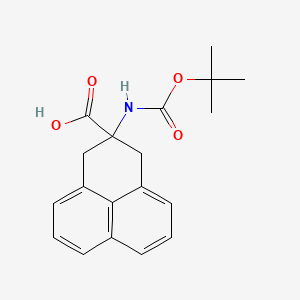
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)

